2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of approximately 191.16 g/mol. This compound is classified under the category of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of a fluorine atom in the phenyl ring contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.
The synthesis of 2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde can be achieved through several methods:
The molecular structure of 2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde features a triazole ring fused with a fluorophenyl group and an aldehyde functional group.
InChI=1S/C9H6FN3O/c10-8-3-1-2-4-9(8)13-11-5-7(6-14)12-13/h1-6H
C1=CC(=C(N2N=CC(=N2)C(=O)C=C1)F)C=C(C=O)N=N)
The compound exhibits significant resonance stabilization due to the electron-withdrawing effect of the fluorine atom, which enhances its reactivity in chemical reactions .
2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde can participate in various chemical reactions:
The mechanism of action for this compound largely depends on its application context. In medicinal chemistry, for instance:
The compound has several scientific uses:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: